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Compound of Interest

3-Amino-1-benzofuran-2-
Compound Name:
carbonitrile

cat. No.: B1596981

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Amino-1-benzofuran-
2-carbonitrile

Introduction

3-Amino-1-benzofuran-2-carbonitrile is a heterocyclic organic compound featuring a
benzofuran core, a fused benzene and furan ring system. This scaffold is of significant interest
to researchers in medicinal chemistry and materials science due to the diverse biological
activities exhibited by benzofuran derivatives. The molecule's structure is further functionalized
with an amine (-NH2) group at position 3 and a nitrile (-C=N) group at position 2. These reactive
groups make it a valuable intermediate for the synthesis of more complex molecular
architectures.

With a molecular formula of CoHsN20 and a molecular weight of approximately 158.16 g/mol ,
precise structural confirmation and purity assessment are paramount for its application in any
research or development setting.[1][2][3] Spectroscopic analysis is the cornerstone of this
characterization process. This guide provides a detailed examination of the expected
spectroscopic data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR)
Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into data acquisition
and interpretation for professionals in drug discovery and chemical research.

Chemical Structure:
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Figure 1. Molecular Structure of 3-Amino-1-benzofuran-2-carbonitrile.

Infrared (IR) Spectroscopy Analysis

Principle: Infrared spectroscopy is a fundamental technique for identifying functional groups
within a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific
frequencies. These absorptions are characteristic of the bond type (e.g., N-H, C=N, C=C) and
its chemical environment, providing a unique "fingerprint” of the molecule's functional makeup.

Experimental Protocol: Acquiring the IR Spectrum (KBr
Pellet Method)

The potassium bromide (KBr) pellet method is a standard and reliable technique for analyzing
solid samples, chosen here to eliminate solvent interference and obtain a clear spectrum of the
neat compound.

o Sample Preparation: Grind a small amount (1-2 mg) of high-purity 3-Amino-1-benzofuran-2-
carbonitrile with approximately 100-200 mg of dry, spectroscopy-grade KBr using an agate
mortar and pestle until a fine, homogeneous powder is obtained.

o Pellet Formation: Transfer the powder into a pellet-forming die. Apply pressure (typically 7-10
tons) using a hydraulic press for several minutes to form a thin, transparent or translucent
disc.

» Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
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e Background Scan: Perform a background scan with an empty sample compartment to record
the spectrum of atmospheric CO2z and water vapor, which will be automatically subtracted
from the sample spectrum.

o Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a
range of 4000-400 cm~! to achieve an optimal signal-to-noise ratio.

Data Interpretation and Expected Absorptions

The IR spectrum of 3-Amino-1-benzofuran-2-carbonitrile is distinguished by several key
absorption bands that confirm the presence of its primary functional groups.

e N-H Stretching (Amine): As a primary amine (R-NHz), two distinct bands are expected in the
3500-3300 cm~1 region.[4][5] These correspond to the asymmetric and symmetric stretching
vibrations of the N-H bonds. Their appearance is a definitive indicator of the primary amine

group.

e C=N Stretching (Nitrile): The nitrile group gives rise to a sharp and typically intense
absorption peak. For aromatic nitriles, conjugation with the ring system slightly weakens the
C=N bond, shifting the absorption to a lower wavenumber, generally between 2240-2220
cm~1,[6] This peak is highly characteristic and easy to identify.

e C=C Stretching (Aromatic): The benzofuran ring system will produce multiple bands in the
1600-1450 cm~1 region, corresponding to the C=C stretching vibrations within the aromatic
and furanoid rings.

e N-H Bending (Amine): The scissoring vibration of the primary amine group results in a band
in the 1650-1580 cm~1* range.[4]

e C-N Stretching (Aromatic Amine): The stretching vibration of the C-N bond in an aromatic
amine is typically observed in the 1335-1250 cm~! region.[4]

e C-O Stretching (Aryl Ether): The ether linkage within the furan ring will produce a strong C-O
stretching band, expected around 1250-1200 cm~1.

Summary of Expected IR Data
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Wavenumber . . . .
( ) Functional Group Vibration Type Expected Intensity
cm-
N-H Stretch
3500 - 3300 Primary Amine (-NHz2) (Asymmetric & Medium
Symmetric)
Aromatic Nitrile (- C=N Triple Bond
2240 - 2220 Strong, Sharp
C=N) Stretch
1650 - 1580 Primary Amine (-NH-2) N-H Bend (Scissoring)  Medium to Strong
1600 - 1450 Aromatic/Furan Ring C=C Stretch Medium to Weak
1335 - 1250 Aromatic Amine (Ar-N)  C-N Stretch Medium to Strong
1250 - 1200 Aryl Ether (Ar-O-C) C-O Stretch Strong

Visualization: Functional Group - IR Correlation
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Caption: Correlation between functional groups and IR peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis

Principle: NMR spectroscopy is an unparalleled tool for elucidating the precise carbon-
hydrogen framework of a molecule. It exploits the magnetic properties of atomic nuclei,
primarily *H (proton) and 3C. By placing a sample in a strong magnetic field and irradiating it
with radio waves, NMR can map the chemical environment of each unique proton and carbon
atom, revealing connectivity and structural details.

'H NMR Spectroscopy

Experimental Protocol:

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a
deuterated solvent. Dimethyl sulfoxide-de (DMSO-ds) is an excellent choice as it readily
dissolves polar aromatic compounds and its residual solvent peak does not typically interfere
with signals of interest.[7] Add a small amount of tetramethylsilane (TMS) as an internal
standard (& 0.00 ppm).

e Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the
magnetic field is shimmed to ensure homogeneity.

o Data Acquisition: Acquire the *H NMR spectrum on a spectrometer operating at a frequency
of 300 MHz or higher for better resolution. Key parameters include a sufficient number of
scans for a good signal-to-noise ratio and a relaxation delay that allows for accurate
integration.

Data Interpretation and Predicted Chemical Shifts:
The *H NMR spectrum will account for the 6 hydrogen atoms in the molecule.

o Amine Protons (-NHz, 2H): These protons will typically appear as a broad singlet due to
quadrupole broadening from the nitrogen atom and chemical exchange. In DMSO-ds, this
signal is expected to be significantly downfield, potentially in the range of 7.0-8.0 ppm.[7] Its
integration for two protons is a key confirmation.
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» Aromatic Protons (Ar-H, 4H): The four protons on the benzene ring will resonate in the
aromatic region, generally between 7.0-8.0 ppm. Due to their fixed positions on the fused
ring system, they will exhibit complex splitting patterns (multiplets, doublets, triplets) arising
from spin-spin coupling with their neighbors.

3C NMR Spectroscopy

Experimental Protocol:

The same sample prepared for tH NMR can be used. 33C NMR requires a greater number of
scans due to the low natural abundance of the 13C isotope. A standard proton-decoupled
sequence is used to simplify the spectrum, yielding a single peak for each unique carbon atom.

Data Interpretation and Predicted Chemical Shifts:
The 13C NMR spectrum will display 9 distinct signals corresponding to the 9 carbon atoms.

 Nitrile Carbon (-C=N): The carbon of the nitrile group is expected to appear in a
characteristic upfield region for sp-hybridized carbons, around 115-120 ppm.

e Aromatic & Furanoid Carbons (8 C): The remaining eight carbons of the benzofuran ring will
resonate in the broad downfield region of ~110-160 ppm.

o The carbon atom bonded to the furan oxygen (C-O) will be the most downfield due to the
strong deshielding effect of oxygen.

o The carbon atom bonded to the amine group (C-NH2) will also be significantly downfield.

o Quaternary carbons (those without attached protons) will typically show weaker signals
than protonated carbons.

Summary of Expected NMR Data

1H NMR (in DMSO-ds)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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